molecular formula C9H15BrN2 B13270398 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole

Cat. No.: B13270398
M. Wt: 231.13 g/mol
InChI Key: PMMYKMMYUJDISG-UHFFFAOYSA-N
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Description

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the 2-position, and a propyl group at the 1-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoimidazole, isopropyl bromide, and propyl bromide.

    Alkylation: The first step involves the alkylation of 2-bromoimidazole with isopropyl bromide in the presence of a strong base like potassium carbonate (K2CO3) to introduce the isopropyl group at the 2-position.

    Further Alkylation: The resulting intermediate is then subjected to another alkylation reaction with propyl bromide to introduce the propyl group at the 1-position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

    Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound can be obtained.

    Coupling Products: Complex molecules with extended carbon chains or aromatic systems can be synthesized.

Scientific Research Applications

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the alkyl groups on the imidazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a similar bromine substitution but differs in the heterocyclic ring structure and the presence of a piperazine group.

    5-Bromo-2-(propan-2-yl)pyrimidine: Similar in having a bromine and isopropyl group but differs in the ring structure.

Uniqueness

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The combination of bromine, isopropyl, and propyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

5-bromo-2-propan-2-yl-1-propylimidazole

InChI

InChI=1S/C9H15BrN2/c1-4-5-12-8(10)6-11-9(12)7(2)3/h6-7H,4-5H2,1-3H3

InChI Key

PMMYKMMYUJDISG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CN=C1C(C)C)Br

Origin of Product

United States

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